Carpropamid

描述

属性

IUPAC Name |

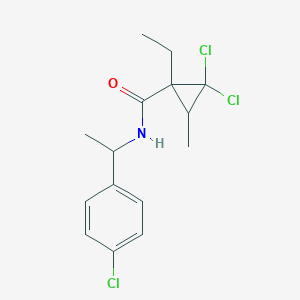

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDMAYSSBPYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057922 | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104030-54-8 | |

| Record name | Carpropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mode of Action of Carpropamid on Magnaporthe oryzae

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpropamid is a potent systemic fungicide highly effective against rice blast disease, caused by the ascomycete fungus Magnaporthe oryzae. Its primary mode of action is the specific inhibition of fungal melanin (B1238610) biosynthesis, a critical pathway for the pathogen's ability to infect its host. This compound targets and inhibits scytalone (B1230633) dehydratase (SDH), a key enzyme in the dihydroxynaphthalene (DHN)-melanin pathway. This inhibition prevents the formation of a melanized appressorial wall, which is essential for generating the immense turgor pressure required for the fungus to mechanically penetrate the rice leaf cuticle. Consequently, the fungus is unable to establish an infection. A secondary mode of action, the induction of host defense mechanisms in the rice plant, has also been reported. The emergence of resistance, linked to a specific point mutation (V75M) in the SDH enzyme, underscores the importance of understanding its precise molecular interactions for the development of next-generation fungicides.

Introduction: The Pathogenesis of Magnaporthe oryzae

Rice blast is one of the most destructive diseases of rice worldwide, capable of causing devastating yield losses.[1] The infection cycle begins when a three-celled conidium of M. oryzae lands on a host leaf surface.[2][3] The spore germinates, and the germ tube differentiates into a specialized infection structure called an appressorium.[4][5] The maturation of the appressorium is characterized by the synthesis and deposition of a dense melanin layer between its cell wall and plasma membrane.[6][7] This melanin layer is crucial, acting as a semi-permeable barrier that allows for the massive accumulation of solutes, primarily glycerol, within the appressorium.[8][9] This generates enormous turgor pressure, reaching up to 8.0 MPa, which provides the mechanical force for a narrow penetration peg to rupture the plant cuticle and gain entry into the host tissue, initiating the disease.[6]

Given the indispensable role of melanin in pathogenicity, the enzymes involved in its biosynthesis are prime targets for antifungal agents.[1][7] this compound is classified as a Melanin Biosynthesis Inhibitor-Dehydratase (MBI-D), distinguishing it from other inhibitors that target different steps in the same pathway.[1][10]

Core Mechanism: Inhibition of the DHN-Melanin Biosynthesis Pathway

The primary mode of action of this compound is the targeted disruption of the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, the main route for melanin synthesis in M. oryzae.[11]

The DHN-Melanin Pathway

The pathway begins with acetyl-CoA and involves a series of enzymatic conversions to produce the final melanin polymer. This compound acts on the dehydration steps within this cascade. Its specific target is the enzyme Scytalone Dehydratase (SDH) (EC 4.2.1.94).[12][13] This enzyme catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) and also the dehydration of vermelone (B1206922) to 1,8-dihydroxynaphthalene (1,8-DHN).[2][14] By inhibiting SDH, this compound effectively halts the pathway, leading to the accumulation of the precursors scytalone and vermelone and preventing the formation of DHN-melanin.[14] This mode of action is distinct from other well-known melanin biosynthesis inhibitors like tricyclazole, which inhibit the reductase enzymes responsible for converting 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) to scytalone and 1,3,8-THN to vermelone.[2][15]

Phenotypic Consequences

The direct consequence of SDH inhibition is the formation of non-melanized, or hyaline, appressoria.[2] While this compound has little to no effect on conidial germination or the initial formation of the appressorium structure, these hyaline appressoria are non-functional.[2] Lacking the structural integrity and impermeability provided by the melanin layer, they are unable to build up the necessary hydrostatic turgor and fail to penetrate the host epidermis.

Secondary Mode of Action: Induction of Host Resistance

In addition to its direct fungicidal activity, this compound has been shown to induce disease resistance in the rice plant.[2][12] Treated plants exhibit an enhanced defense response upon challenge with M. oryzae, characterized by an increase in the rate of induced lignification at the site of attempted penetration.[2] This dual-action mechanism—debilitating the fungus while simultaneously bolstering host defenses—contributes to its high efficacy.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound has been quantified through enzymatic assays. This compound is a chiral molecule, and its different stereoisomers exhibit varying levels of activity. The inhibition is competitive, and the inhibition constants (Ki) demonstrate a potent interaction with the wild-type enzyme, which is significantly reduced in resistant variants.

| Compound Isomer | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Binding Affinity (XP GScore, kcal/mol) | Reference(s) |

| This compound (Mixture) | Wild-Type SDH | Competitive | - | -8.882 | [1] |

| KTU3616B | Wild-Type SDH | Competitive | Potent (exact value not stated) | - | [6] |

| KTU3616B | V75M Mutant SDH | Competitive | >200-fold weaker than WT | - | [6] |

| KTU3616A | V75M Mutant SDH | Competitive | Weaker than KTU3616B | - | [6] |

| KTU3615A / 3615B | V75M Mutant SDH | Competitive | >100-fold weaker than KTU3616B | - | [6] |

Molecular Basis of Fungal Resistance

Shortly after the widespread use of this compound, field isolates of M. oryzae with reduced sensitivity began to emerge.[6][10]

The V75M Point Mutation

The primary mechanism of resistance is a single-point mutation in the gene encoding scytalone dehydratase.[10][16] This mutation results in a single amino acid substitution at position 75, from a valine (GTG) to a methionine (ATG) (V75M).[10][16] This seemingly minor change in the enzyme's primary structure is sufficient to dramatically reduce the binding affinity and inhibitory activity of this compound, while largely preserving the enzyme's catalytic function for its natural substrate, scytalone.[6] Studies on recombinant SDH from both sensitive and resistant strains confirmed that the V75M mutation is the direct cause of the reduced sensitivity to the fungicide.[16]

Key Experimental Protocols

The elucidation of this compound's mode of action relies on several key in vitro and in vivo assays.

Protocol: Appressorium Formation and Melanization Assay

This assay assesses the effect of a compound on the morphological development of the fungus, specifically its ability to form functional, melanized appressoria.

Methodology:

-

Spore Harvesting: Harvest conidia from 7-10 day old M. oryzae cultures grown on a suitable medium (e.g., oatmeal agar) by flooding the plate with sterile distilled water and gently scraping the surface.

-

Spore Suspension: Filter the suspension through cheesecloth to remove mycelial fragments. Adjust the spore concentration to 5 x 10⁴ spores/mL in sterile water.

-

Treatment: Add this compound (or other test compounds) to the spore suspension at various concentrations. A solvent control (e.g., DMSO) must be included.

-

Incubation: Pipette 30-50 µL droplets of the treated and control spore suspensions onto a hydrophobic surface (e.g., plastic coverslips or GelBond film).[17]

-

Humid Environment: Place the coverslips in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 28°C.[18]

-

Microscopic Analysis: At various time points (e.g., 4, 8, 16, 24 hours), observe the droplets under a light microscope.

-

Quantification: Determine the percentage of germinated spores that have formed appressoria. Assess the morphology and pigmentation (melanized vs. hyaline) of the appressoria. Count at least 100 conidia per replicate for statistical validity.

Protocol: In Vitro Scytalone Dehydratase (SDH) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of its target enzyme.

Methodology:

-

Enzyme Preparation:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) containing the enzyme preparation.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. Include a no-inhibitor control.

-

Reaction Initiation: Start the reaction by adding the substrate, scytalone.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Measurement: Monitor the reaction progress by measuring the decrease in substrate (scytalone) or the increase in product (1,3,8-THN) using spectrophotometry or HPLC.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value (concentration of inhibitor causing 50% inhibition) and, through kinetic analysis (e.g., Lineweaver-Burk plots), the inhibition constant (Ki) and type of inhibition.[6]

Protocol: Whole Plant Pathogenicity Assay

This assay evaluates the efficacy of this compound in preventing disease on a living host.

Methodology:

-

Plant Cultivation: Grow a susceptible rice variety (e.g., Oryza sativa cv. CO39) under controlled greenhouse conditions for 2-3 weeks.[18]

-

Fungicide Application: Treat plants with this compound. This can be done via soil drenching to assess systemic activity or as a foliar spray.[2] Include untreated control plants.

-

Inoculation: After a set period post-treatment (e.g., 5 days for systemic uptake), inoculate both treated and control plants by spraying with a conidial suspension of M. oryzae (e.g., 5 x 10⁴ spores/mL).[2][18]

-

Incubation: Place the inoculated plants in a high-humidity chamber for 24 hours to promote infection, then move them back to greenhouse conditions.

-

Disease Assessment: After 5-7 days post-inoculation, assess the disease severity by counting the number and type of lesions on the leaves or by measuring the total diseased leaf area.[18]

-

Efficacy Calculation: Calculate the percent disease control afforded by the fungicide treatment relative to the untreated control.

Conclusion

This compound's mode of action against Magnaporthe oryzae is a well-defined and highly specific process centered on the inhibition of scytalone dehydratase, a critical enzyme in the pathogen's melanin biosynthesis pathway. By preventing the formation of a functional, melanized appressorium, this compound effectively disarms the fungus, blocking its primary mechanism for host invasion. Its additional capacity to induce host resistance provides a secondary layer of protection. The emergence of target-site resistance via the V75M mutation highlights the evolutionary adaptability of the pathogen and reinforces the need for continued research into the structural biology of the SDH-inhibitor interaction to guide the development of new fungicides that can overcome or circumvent this resistance mechanism. This technical understanding is vital for deploying this compound effectively in integrated pest management strategies and for designing the next generation of rice blast control agents.

References

- 1. In-silico bioprospecting of secondary metabolites from endophytic Streptomyces spp. against Magnaporthe oryzae, a cereal killer fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | An appressorium membrane protein, Pams1, controls infection structure maturation and virulence via maintaining endosomal stability in the rice blast fungus [frontiersin.org]

- 5. MoWhi2 regulates appressorium formation and pathogenicity via the MoTor signalling pathway in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Devastating Rice Blast Airborne Pathogen Magnaporthe oryzae—A Review on Genes Studied with Mutant Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound (Ref: KTU 3616) [sitem.herts.ac.uk]

- 13. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Intermediates Accumulation and Inhibition Sites of this compound in the Melanin Biosynthesis Pathway of Pyricularia oryzae | Semantic Scholar [semanticscholar.org]

- 15. youtube.com [youtube.com]

- 16. Mechanism of resistance to this compound in Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydrophobic cue-induced appressorium formation depends on MoSep1-mediated MoRgs7 phosphorylation and internalization in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Carpropamid Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid, a potent fungicide used for the control of rice blast, possesses a complex stereochemistry with three chiral centers, giving rise to eight possible stereoisomers. The biological activity of these isomers varies significantly, with the (1S, 3R, 1'R)-isomer demonstrating the highest fungicidal efficacy. This technical guide provides an in-depth overview of the synthetic pathways to access different stereoisomers of this compound. It details the resolution of key chiral intermediates, including 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)ethylamine, and their subsequent coupling to form the final diastereomeric products. This document includes experimental protocols derived from patent literature and scholarly articles, quantitative data where available, and visualizations of the synthetic workflows to aid researchers in the development of stereoselective syntheses of this compound and related compounds.

Introduction

This compound, chemically known as (1RS, 3SR)-2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide, is a systemic fungicide that acts by inhibiting melanin (B1238610) biosynthesis in fungi, specifically targeting the scytalone (B1230633) dehydratase enzyme.[1][2] The commercial product is typically a mixture of the (1RS, 3SR, 1'RR) isomers.[3] However, research has shown that the (1S, 3R, 1'R)-isomer is the most active against the rice blast fungus, Pyricularia oryzae.[4] This highlights the critical importance of stereochemistry in the biological activity of this compound and underscores the need for synthetic methods that allow for the selective preparation of the most potent stereoisomers.

This guide outlines the primary strategies for the synthesis of this compound stereoisomers, which generally involve the synthesis and resolution of two key chiral building blocks:

-

Chiral 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid

-

Chiral 1-(4-chlorophenyl)ethylamine

These chiral synthons are then coupled to form diastereomeric mixtures of this compound, which can be separated to yield the individual stereoisomers.

Synthesis of Chiral Precursors

The synthesis of enantiomerically pure this compound relies on the availability of its chiral precursors in high optical purity. The following sections detail the methods for obtaining the resolved cyclopropanecarboxylic acid and amine components.

Synthesis and Resolution of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid

The racemic mixture of trans-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid is a key intermediate. Its synthesis and subsequent resolution are crucial steps in accessing the desired stereoisomers of this compound.

A general method for the synthesis of the racemic acid involves the oxidation of the corresponding cyclopropanemethanol.

Experimental Protocol:

-

Oxidation of (trans)-2,2-dichloro-1-ethyl-3-methyl-cyclopropanemethanol: To a solution of (trans)-2,2-dichloro-1-ethyl-3-methyl-cyclopropanemethanol (4.92 mmol) and ruthenium(III) chloride hydrate (B1144303) (1 mmol) in a 1:1 mixture of acetonitrile/carbon tetrachloride (100 mL) and water (70 mL), sodium periodate (B1199274) (98 mmol) is added portionwise.

-

The reaction mixture is stirred for 3 hours.

-

The mixture is then diluted with methylene (B1212753) chloride and washed with water and brine.

-

The organic layer is dried over magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed twice with 1N sodium hydroxide (B78521) solution and then with water.

-

The combined aqueous layers are acidified and extracted twice with diethyl ether.

-

The ether extracts are washed with water and dried over magnesium sulfate.

-

Removal of the solvent yields (trans)-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid.

This protocol is adapted from a general procedure for a similar compound described in patent literature.

The resolution of the racemic acid can be achieved by forming diastereomeric salts with a chiral amine, such as α-phenylethylamine. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol:

-

Diastereomeric Salt Formation: A solution of racemic trans-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of a chiral amine (e.g., (+)-α-phenylethylamine or (-)-α-phenylethylamine).

-

Fractional Crystallization: The solution is allowed to cool, inducing the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Liberation of the Enantiopure Acid: The separated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to liberate the enantiomerically enriched cyclopropanecarboxylic acid, which is then extracted with an organic solvent.

-

The chiral amine can be recovered from the aqueous layer.

Quantitative Data for Acid Resolution

| Resolving Agent | Target Enantiomer | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (+)-α-phenylethylamine | (1R,3S)-acid | Ethanol | Data not available | >98 |

| (-)-α-phenylethylamine | (1S,3R)-acid | Ethanol | Data not available | >98 |

Data is inferred from similar resolution procedures.

Synthesis and Resolution of 1-(4-chlorophenyl)ethylamine

The chiral amine component, 1-(4-chlorophenyl)ethylamine (CPEA), can be obtained through various methods, including enzymatic resolution and diastereomeric salt formation.

Enzymatic resolution offers a highly selective method for obtaining enantiopure amines. Lipases, such as Novozym 435, are commonly used for this purpose.

Experimental Protocol:

-

Enzymatic Acylation: Racemic 1-(4-chlorophenyl)ethylamine is dissolved in a suitable organic solvent. An acylating agent (e.g., an ester) and an immobilized lipase (B570770) (e.g., Novozym 435) are added.

-

The reaction proceeds stereoselectively, with one enantiomer being acylated at a much faster rate than the other.

-

Separation: The reaction is monitored until approximately 50% conversion is reached. The unreacted amine (one enantiomer) and the acylated amine (the other enantiomer) are then separated by extraction or chromatography.

-

Hydrolysis: The acylated amine can be hydrolyzed to yield the other enantiomer of the amine.

Quantitative Data for Enzymatic Amine Resolution

| Enzyme | Acylating Agent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Novozym 435 | Isopropyl methoxyacetate | (S)-1-(4-chlorophenyl)ethylamine and (R)-N-acetyl-1-(4-chlorophenyl)ethylamine | Good | ≥ 95 |

This data is based on the resolution of similar amines.

Similar to the carboxylic acid, the racemic amine can be resolved by forming diastereomeric salts with a chiral acid.

Experimental Protocol:

-

Diastereomeric Salt Formation: Racemic 1-(4-chlorophenyl)ethylamine is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent.

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

-

Liberation of the Enantiopure Amine: The desired diastereomeric salt is treated with a base to liberate the enantiopure amine.

Synthesis of this compound Diastereomers

Once the enantiomerically pure precursors are obtained, they are coupled to form the desired this compound stereoisomers. This is typically achieved through a standard amide bond formation reaction.

Amide Coupling Reaction

Experimental Protocol:

-

Acid Activation: The chiral 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid is activated for amide bond formation. This can be done by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling agent (e.g., DCC, EDC).

-

Coupling: The activated acid is then reacted with the chiral 1-(4-chlorophenyl)ethylamine in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding this compound diastereomer.

-

Purification: The resulting this compound is purified by chromatography or crystallization.

Quantitative Data for Amide Coupling

| Acid Enantiomer | Amine Enantiomer | Coupling Method | Diastereomeric Ratio (d.r.) | Yield (%) |

| (1S,3R) | (R) | Acid Chloride | >98:2 | Data not available |

| (1R,3S) | (R) | Acid Chloride | >98:2 | Data not available |

| (1S,3R) | (S) | Acid Chloride | >98:2 | Data not available |

| (1R,3S) | (S) | Acid Chloride | >98:2 | Data not available |

Data is estimated based on the high enantiopurity of the starting materials.

Separation of Diastereomers

If a racemic precursor is used in the coupling step, a mixture of diastereomers will be formed. These diastereomers, having different physical properties, can be separated using standard chromatographic techniques.

Experimental Protocol:

-

Chromatography: The diastereomeric mixture of this compound is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the diastereomers based on their differential polarity.

-

Isolation: The fractions containing the individual diastereomers are collected and the solvent is removed to yield the pure stereoisomers.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways for obtaining this compound stereoisomers.

Caption: General synthetic strategies for this compound stereoisomers.

Caption: Experimental workflow for stereoselective synthesis.

Conclusion

References

The Biochemical Target of Carpropamid in Fungal Melanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid is a potent fungicide widely used for the control of rice blast disease, caused by the fungus Magnaporthe oryzae (also known as Pyricularia oryzae). Its efficacy stems from the targeted inhibition of melanin (B1238610) biosynthesis, a crucial process for the pathogenicity of many fungi. This technical guide provides an in-depth exploration of the biochemical target of this compound, detailing its mechanism of action, the specific enzymatic interactions, and the resultant impact on the fungal melanin synthesis pathway. Quantitative data on its inhibitory effects are presented, alongside detailed experimental protocols for the characterization of its target enzyme. This document is intended to serve as a comprehensive resource for researchers in mycology, plant pathology, and fungicide development.

Introduction to Fungal Melanin and its Importance in Pathogenicity

Fungal melanin is a dark pigment that plays a critical role in the virulence of many pathogenic fungi.[1][2][3] In plant pathogens like Magnaporthe oryzae, melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure.[4][5] This melanized appressorium generates enormous turgor pressure, enabling the fungus to mechanically penetrate the host plant's cuticle.[4][5] Consequently, inhibition of melanin biosynthesis represents a key strategy for controlling fungal diseases.[1][5] Fungi primarily synthesize 1,8-dihydroxynaphthalene (DHN)-melanin through the polyketide pathway.[3][6] This pathway involves a series of enzymatic steps, each presenting a potential target for antifungal agents.

This compound's Biochemical Target: Scytalone (B1230633) Dehydratase

The primary biochemical target of this compound has been unequivocally identified as scytalone dehydratase (SDH) .[4][6][7][8] This enzyme catalyzes a crucial dehydration step in the DHN-melanin biosynthesis pathway.[7][9] this compound is classified as a melanin biosynthesis inhibitor-dehydratase (MBI-D).[7]

The DHN-Melanin Biosynthesis Pathway and the Role of Scytalone Dehydratase

The synthesis of DHN-melanin begins with acetyl-CoA and malonyl-CoA and proceeds through several intermediates. A key enzyme in this pathway is scytalone dehydratase, which is responsible for the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) and also the dehydration of vermelone (B1206922) to 1,8-dihydroxynaphthalene (DHN).[6][9] The inhibition of SDH by this compound leads to the accumulation of the upstream intermediates, scytalone and vermelone, and a depletion of the downstream products necessary for melanin formation.[7][9] This disruption of the pathway results in non-melanized appressoria, rendering the fungus incapable of infecting the host plant.[10]

Quantitative Analysis of this compound Inhibition

This compound acts as a competitive inhibitor of scytalone dehydratase.[4] The inhibitory potency of this compound has been quantified through the determination of the inhibitor constant (Ki). The Ki value is a measure of the inhibitor's binding affinity to the enzyme. Studies have been conducted on different isomers of this compound against both the wild-type SDH and a resistant variant (Val75Met).

| Inhibitor Isomer | Target Enzyme | Ki (nM) | Fold Reduction in Inhibition (vs. Wild-Type) |

| KTU3616B | Wild-Type SDH | 2.4 | - |

| KTU3616B | Val75Met-SDH | 540 | 225 |

| KTU3616A | Wild-Type SDH | 18 | - |

| KTU3616A | Val75Met-SDH | 15,000 | 833 |

| KTU3615B | Wild-Type SDH | 3,100 | - |

| KTU3615B | Val75Met-SDH | >100,000 | >32 |

| KTU3615A | Wild-Type SDH | 1,800 | - |

| KTU3615A | Val75Met-SDH | >100,000 | >56 |

Data sourced from "Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D) Resistant Strains of the Rice Blast Fungus"[4].

Experimental Protocols

Purification of Recombinant Scytalone Dehydratase

A detailed protocol for obtaining purified scytalone dehydratase is essential for in vitro inhibition studies.

Objective: To express and purify recombinant scytalone dehydratase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the scytalone dehydratase gene (e.g., pET vectors with a His-tag)

-

LB Broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

-

DNase I

-

Ni-NTA affinity chromatography column

-

Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 3-4 hours at a suitable temperature (e.g., 25-30°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and add lysozyme and DNase I.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the recombinant protein with Elution Buffer.

-

Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

-

Assess the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

Scytalone Dehydratase Inhibition Assay

This spectrophotometric assay is used to determine the kinetic parameters of scytalone dehydratase and the inhibitory effects of compounds like this compound.

Objective: To measure the enzymatic activity of scytalone dehydratase and determine the Ki of this compound.

Materials:

-

Purified scytalone dehydratase

-

Scytalone (substrate)

-

This compound or its isomers (inhibitor)

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare stock solutions of scytalone and this compound in DMSO.

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and the desired concentration of scytalone.

-

For inhibition assays, add varying concentrations of this compound to the reaction mixture. Ensure the final DMSO concentration is constant across all assays and does not exceed a level that affects enzyme activity (e.g., <1% v/v).

-

Initiate the reaction by adding a known amount of purified scytalone dehydratase to the cuvette.

-

Immediately monitor the change in absorbance over time. The dehydration of scytalone to 1,3,8-trihydroxynaphthalene can be followed by the decrease in absorbance at 282 nm or the increase in absorbance at 352 nm or 360 nm.[4]

-

Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.

-

To determine the Michaelis-Menten constant (Km) for scytalone, measure the initial velocities at various substrate concentrations in the absence of the inhibitor.

-

To determine the inhibitor constant (Ki), measure the initial velocities at a fixed substrate concentration and varying inhibitor concentrations.

-

For competitive inhibition, the Ki can be calculated using the following equation: v0/vi = 1 + ([I]/Ki)(1 + [S]/Km) where v0 is the velocity without inhibitor, vi is the velocity with inhibitor, [I] is the inhibitor concentration, [S] is the substrate concentration, and Km is the Michaelis-Menten constant. Alternatively, Lineweaver-Burk or Dixon plots can be used for graphical determination of Ki and the mode of inhibition.

Conclusion

This compound effectively controls rice blast disease by targeting a specific and crucial enzyme in the fungal melanin biosynthesis pathway, scytalone dehydratase. Its mode of action as a competitive inhibitor disrupts the production of DHN-melanin, which is essential for the pathogenicity of Magnaporthe oryzae. The quantitative data on its inhibitory constants highlight its potency and provide a basis for understanding the mechanisms of resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the interactions between scytalone dehydratase and novel inhibitors, aiding in the development of next-generation fungicides.

References

- 1. Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Carpropamid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the fungus Pyricularia oryzae. Its unique mode of action, targeting a specific enzyme in the melanin (B1238610) biosynthesis pathway, has made it a subject of significant interest in agrochemical research. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its biochemical interactions and analytical workflows.

Chemical Structure and Identification

This compound, with the empirical formula C₁₅H₁₈Cl₃NO, is a cyclopropanecarboxamide (B1202528) derivative.[1][2][3][4] Its chemical structure is characterized by a dichlorinated cyclopropane (B1198618) ring, an ethyl group, a methyl group, and an amide linkage to a 1-(4-chlorophenyl)ethyl moiety. The technical grade of this compound is a mixture of stereoisomers.[5]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide[6] |

| CAS Number | 104030-54-8[1][2][3][4] |

| Chemical Formula | C₁₅H₁₈Cl₃NO[1][2][3][4] |

| Molecular Weight | 334.67 g/mol [2][7] |

| SMILES String | CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl |

| InChI Key | RXDMAYSSBPYBFW-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. These properties have been determined through various experimental and computational methods.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 152 °C[8] |

| Boiling Point | 480.1 ± 45.0 °C (Predicted)[8] |

| Water Solubility | 1.8 mg/L at 20 °C[5] |

| Vapor Pressure | 2.5 x 10⁻³ mPa at 20 °C |

| Octanol-Water Partition Coefficient (log Kₒw) | 4.25 |

| pKa | 14.75 ± 0.60 (Predicted)[8] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol[8] |

Experimental Protocols

The determination of the physical properties of agrochemicals like this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed descriptions of the experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using the capillary method.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus: A melting point apparatus equipped with a heated block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate.

-

Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.[2][9][10][11]

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

-

Separation: The saturated solution is filtered or centrifuged to remove undissolved solid.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][12][13][14][15]

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method.

-

Apparatus: A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through a thermostatted tube containing the test substance.

-

Saturation: The gas becomes saturated with the vapor of this compound.

-

Trapping: The vapor is trapped from the gas stream using a suitable adsorbent or solvent.

-

Quantification: The amount of trapped this compound is quantified by a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS). The vapor pressure is then calculated from the amount of substance transported and the volume of gas passed.[16][17][18][19][20]

Octanol-Water Partition Coefficient (Kₒw) Determination (OECD Guideline 107)

The shake-flask method is commonly used to determine the log Kₒw of compounds like this compound.

-

Solvent Preparation: n-Octanol and water are mutually saturated before the experiment.

-

Partitioning: A known amount of this compound is dissolved in either n-octanol or water, and then the two immiscible phases are combined in a flask.

-

Equilibration: The flask is shaken until equilibrium is reached, allowing the this compound to partition between the two phases.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using an appropriate analytical method (e.g., HPLC). The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1][21][22][23]

Signaling Pathway and Mode of Action

This compound's fungicidal activity stems from its ability to inhibit melanin biosynthesis in Pyricularia oryzae. Melanin is crucial for the structural integrity of the appressorium, a specialized infection structure that enables the fungus to penetrate the host plant's cuticle. By blocking melanin production, this compound renders the fungus non-pathogenic.[24][25][26][27]

The specific target of this compound is the enzyme scytalone (B1230633) dehydratase .[5][24][26][28][29][30] This enzyme catalyzes a key dehydration step in the pentaketide (B10854585) pathway of melanin biosynthesis, converting scytalone to 1,3,8-trihydroxynaphthalene.[25][26] Inhibition of scytalone dehydratase leads to the accumulation of scytalone and prevents the formation of downstream melanin precursors.[26]

Experimental Workflow for Residue Analysis

The analysis of this compound residues in agricultural commodities is essential for regulatory compliance and food safety. A typical experimental workflow involves sample preparation, extraction, cleanup, and instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[31][32] It involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts, and a cleanup step with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by sensitive and selective techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of this compound residues.[33][34][35]

Conclusion

This technical guide has provided a detailed examination of the chemical structure and physical properties of this compound. The tabulated data on its chemical identifiers and physicochemical characteristics, along with standardized experimental protocols, offer a valuable resource for researchers. Furthermore, the elucidation of its mode of action through the inhibition of scytalone dehydratase in the melanin biosynthesis pathway, visualized through a signaling pathway diagram, enhances the understanding of its fungicidal activity. The outlined experimental workflow for residue analysis provides a practical framework for the analytical assessment of this compound in various matrices. This comprehensive information serves as a foundational reference for professionals involved in the research, development, and regulation of this important agrochemical.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. laboratuar.com [laboratuar.com]

- 3. laboratuar.com [laboratuar.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound (Ref: KTU 3616) [sitem.herts.ac.uk]

- 6. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdqscientific.com [pdqscientific.com]

- 8. This compound | 104030-54-8 [chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 20. consilab.de [consilab.de]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 24. tandfonline.com [tandfonline.com]

- 25. dl.ndl.go.jp [dl.ndl.go.jp]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and activities of tolprocarb derivatives against Pyricularia oryzae: relationships among the activities for polyketide synthase, melanin biosynthesis, and rice blast - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. researchgate.net [researchgate.net]

- 31. m.youtube.com [m.youtube.com]

- 32. gcms.cz [gcms.cz]

- 33. pjoes.com [pjoes.com]

- 34. agilent.com [agilent.com]

- 35. pubs.acs.org [pubs.acs.org]

Toxicological Profile of Carpropamid on Non-Target Organisms: An In-depth Technical Guide

Foreword: This technical guide provides a comprehensive overview of the toxicological profile of the fungicide Carpropamid on a range of non-target organisms. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document synthesizes available data on the toxicity of this compound to aquatic and terrestrial life, outlines the experimental methodologies used for these assessments, and visually represents key experimental workflows.

Executive Summary

This compound is a fungicide primarily used for the control of rice blast disease caused by the fungus Magnaporthe oryzae. Its mode of action involves the inhibition of scytalone (B1230633) dehydratase, a key enzyme in the melanin (B1238610) biosynthesis pathway of the fungus. While effective against its target pathogen, it is crucial to understand the potential impact of this compound on non-target organisms to fully assess its environmental risk. This guide provides a detailed analysis of its toxicological effects on aquatic organisms (fish, daphnia, algae), terrestrial invertebrates (bees, earthworms), birds, and soil microorganisms.

Acute and Chronic Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms. These values are critical for environmental risk assessment and for understanding the potential ecological impact of the fungicide.

Table 2.1: Aquatic Organisms

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Acute | 96-hour LC50 | > 10 | [1] |

| Daphnia magna (Water Flea) | Acute | 48-hour EC50 | > 10 | [1] |

| Scenedesmus subspicatus (Green Algae) | Acute | 72-hour EbC50 | > 10 | [1] |

| Daphnia magna (Water Flea) | Chronic | 21-day NOEC | 0.32 | [1] |

Table 2.2: Terrestrial Organisms

| Organism | Test Type | Endpoint | Value | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | > 2000 mg/kg bw | [1] |

| Apis mellifera (Honeybee) | Acute Contact | 48-hour LD50 | > 100 µ g/bee | [1] |

| Apis mellifera (Honeybee) | Acute Oral | 48-hour LD50 | > 100 µ g/bee | [1] |

| Eisenia fetida (Earthworm) | Acute | 14-day LC50 | > 1000 mg/kg soil | [1] |

Table 2.3: Soil Microorganisms

| Process | Endpoint | Result | Reference |

| Nitrogen Transformation | < 25% effect on nitrate (B79036) formation after 28 days | No significant adverse effects observed | [1] |

| Carbon Transformation | < 25% effect on soil respiration after 28 days | No significant adverse effects observed | [1] |

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Aquatic Toxicity Testing

3.1.1 Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Typically Oncorhynchus mykiss (Rainbow Trout) or another sensitive species.

-

Test Duration: 96 hours.

-

Methodology: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (Lethal Concentration 50), the concentration of the substance that is lethal to 50% of the test organisms, is calculated.

3.1.2 Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute immobilizing effect of a substance on Daphnia.

-

Test Organism: Daphnia magna.

-

Test Duration: 48 hours.

-

Methodology: Young daphnids (<24 hours old) are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (Effective Concentration 50), the concentration that causes immobilization in 50% of the daphnids, is determined.

3.1.3 Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of algae.

-

Test Organism: Scenedesmus subspicatus or other green algae species.

-

Test Duration: 72 hours.

-

Methodology: Exponentially growing algal cultures are exposed to different concentrations of the test substance. The growth inhibition is measured by changes in cell density or biomass.

-

Endpoint: The EbC50 (biomass) or ErC50 (growth rate), the concentration causing a 50% reduction in biomass or growth rate, is calculated.

Terrestrial Toxicity Testing

3.2.1 Avian Acute Oral Toxicity Test

This test determines the acute oral toxicity of a substance to birds.

-

Test Organism: Colinus virginianus (Bobwhite Quail) or other suitable bird species.

-

Methodology: A single oral dose of the test substance is administered to the birds. The animals are then observed for a period, typically 14 days, for mortality and clinical signs of toxicity.

-

Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test birds, is calculated.

3.2.2 Honeybees, Acute Contact and Oral Toxicity Test (OECD 213 & 214)

These tests assess the acute toxicity of a substance to honeybees through contact and oral exposure.

-

Test Organism: Apis mellifera (Honeybee).

-

Test Duration: 48 to 96 hours.

-

Methodology:

-

Contact (OECD 214): A specific amount of the test substance is applied directly to the thorax of the bees.

-

Oral (OECD 213): Bees are fed a sugar solution containing the test substance.

-

-

Endpoint: The LD50, the dose that is lethal to 50% of the bees, is determined for both routes of exposure.

3.2.3 Earthworm, Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms.

-

Test Organism: Eisenia fetida.

-

Test Duration: 14 days.

-

Methodology: Earthworms are exposed to the test substance mixed into an artificial soil substrate. Mortality and sublethal effects like weight change are assessed.

-

Endpoint: The LC50, the concentration in the soil that is lethal to 50% of the earthworms, is calculated.

Soil Microorganism Toxicity Testing

3.3.1 Soil Microorganisms: Nitrogen and Carbon Transformation Test (OECD 216 & 217)

These tests assess the long-term effects of a substance on key microbial processes in the soil.

-

Methodology: Soil is treated with the test substance at different concentrations. The rates of nitrogen transformation (nitrification) and carbon transformation (respiration) are measured over a period of 28 days or longer.

-

Endpoint: The results are expressed as the percentage inhibition of the process compared to a control. A less than 25% effect is generally considered not significant.

Visualizations

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Mode of Action and Potential for Non-Target Effects

This compound's primary mode of action is the inhibition of scytalone dehydratase, an enzyme specific to the melanin biosynthesis pathway in certain fungi.[1] This pathway is crucial for the structural integrity of the appressoria, which are specialized infection structures used by the fungus to penetrate the host plant tissue. By inhibiting this enzyme, this compound effectively prevents the fungus from infecting the rice plant.

The specificity of this target enzyme suggests a lower potential for direct, mechanism-based toxicity to non-target organisms that do not possess this metabolic pathway. The observed toxicity in some non-target species may be due to off-target effects or the interaction of this compound with other cellular processes. Further research is needed to elucidate the precise mechanisms of toxicity in non-target organisms.

Conclusion

Based on the available data, this compound demonstrates a varied toxicological profile across different non-target organisms. While it shows low acute toxicity to fish, daphnia, algae, birds, honeybees, and earthworms at environmentally relevant concentrations, chronic exposure to Daphnia magna indicates a no-observed-effect concentration of 0.32 mg/L.[1] The impact on soil microbial processes such as nitrogen and carbon transformation appears to be minimal.[1]

The high specificity of this compound's mode of action towards a fungal enzyme provides a degree of environmental safety. However, the potential for off-target effects, as indicated by the observed toxicity in some non-target species, warrants continued monitoring and further investigation into the specific mechanisms of toxicity in these organisms. This technical guide serves as a foundational resource for understanding the current toxicological profile of this compound and highlights areas for future research.

References

Unraveling the Molecular Dance: Carpropamid's Interaction with Fungal Scytalone Dehydratase

A Technical Guide for Researchers and Drug Development Professionals

Published: December 16, 2025

Introduction

Carpropamid is a potent fungicide renowned for its specific and effective control of rice blast disease, caused by the fungus Pyricularia oryzae. Its mode of action lies in the targeted inhibition of a key enzyme within the fungal melanin (B1238610) biosynthesis pathway, a process crucial for the pathogen's ability to infect its host. This in-depth technical guide provides a comprehensive overview of the molecular interactions between this compound and its fungal enzyme target, scytalone (B1230633) dehydratase. We will delve into the quantitative aspects of this inhibition, detail the experimental protocols for its study, and visualize the complex biological processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of mycology, agrochemical development, and drug discovery.

The Target: Fungal Melanin Biosynthesis and Scytalone Dehydratase

Fungi, particularly pathogenic species like Pyricularia oryzae, produce melanin, a dark pigment that plays a critical role in their virulence. This melanin is deposited in the appressoria, specialized infection structures, providing the structural rigidity and turgor pressure necessary to penetrate the host plant's cuticle. The biosynthesis of this melanin primarily occurs through the 1,8-dihydroxynaphthalene (DHN) pathway.

This compound acts as a melanin biosynthesis inhibitor (MBI) by specifically targeting scytalone dehydratase (EC 4.2.1.94), a key enzyme in the DHN-melanin pathway.[1] This enzyme catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226). By inhibiting this step, this compound effectively halts the production of DHN-melanin, rendering the fungus incapable of successful host penetration.[2][3]

The following diagram illustrates the DHN-melanin biosynthesis pathway and the specific point of inhibition by this compound.

Molecular Interaction and Inhibition Kinetics

The interaction between this compound and scytalone dehydratase is a highly specific, tight-binding inhibition. X-ray crystallography studies have elucidated the precise molecular interactions within the enzyme's active site.[4][5]

This compound binds within a hydrophobic cavity of the enzyme, and its inhibition is attributed to a combination of interactions:

-

Hydrogen Bonding: A chloride atom on the dichloromethylethylcyclopropane ring of this compound forms a hydrogen bond with the Asn-131 residue of the enzyme.[4][5]

-

Hydrophobic Interactions: The (chlorophenyl)ethyl group of this compound establishes strong contacts with Val-75. This group, along with four aromatic residues in the enzyme (Tyr-50, Phe-53, Phe-158, and Phe-162), forms a stable aromatic cluster.[4][5]

-

Water-Mediated Hydrogen Bonds: Two water molecules are hydrated to the carboxamide group of this compound and form further hydrogen bonds with Tyr-30, Tyr-50, His-85, and His-110.[4][5]

These interactions result in the C-terminal region of the enzyme closing over the inhibitor, effectively trapping it within the active site.[4][5]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and its stereoisomers against scytalone dehydratase has been quantified. The technical material of this compound is a mixture of four stereoisomers, with the (1S,3R,1'R) isomer being the most active.[6] The following table summarizes the kinetic parameters for the inhibition of wild-type and a resistant mutant of scytalone dehydratase.

| Enzyme Type | Inhibitor | Inhibition Constant (Ki) / IC50 | Fold Change in Resistance | Reference |

| Wild-Type Scytalone Dehydratase | This compound (Isomer Mixture) | - | - | [7] |

| Wild-Type Scytalone Dehydratase | This compound Isomer (1S,3R,1'R) | Potent Inhibition | - | [7] |

| Val75Met Mutant Scytalone Dehydratase | This compound (Isomer Mixture) | >200-fold reduced inhibition | >200 | [7][8] |

Fungal Resistance to this compound

The emergence of fungal strains resistant to this compound has been linked to a single point mutation in the gene encoding scytalone dehydratase. This mutation results in the substitution of valine with methionine at position 75 (Val75Met) of the enzyme.[7][8]

The Val-75 residue is critical for the hydrophobic interaction with the (chlorophenyl)ethyl group of this compound. The substitution with the bulkier methionine residue likely disrupts this interaction, leading to a significant reduction in the binding affinity of the inhibitor. This results in a more than 200-fold decrease in the enzyme's sensitivity to this compound, allowing the fungus to continue producing melanin and successfully infect host plants.[7][8]

The following diagram illustrates the mechanism of this compound resistance.

Experimental Protocols

This section outlines the key experimental methodologies used to study the interaction between this compound and scytalone dehydratase.

Expression and Purification of Recombinant Scytalone Dehydratase

-

Gene Cloning: The cDNA encoding scytalone dehydratase from P. oryzae is cloned into a suitable expression vector, such as pET, often with a polyhistidine (His-tag) for affinity purification.

-

Site-Directed Mutagenesis: The Val75Met mutation is introduced into the wild-type scytalone dehydratase gene using a site-directed mutagenesis kit to generate the resistant enzyme variant.

-

Protein Expression: The expression plasmids are transformed into a suitable bacterial host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant containing the His-tagged scytalone dehydratase is loaded onto a Ni-NTA affinity column.

-

Elution: After washing the column to remove unbound proteins, the recombinant scytalone dehydratase is eluted using a buffer containing a high concentration of imidazole.

-

Buffer Exchange: Imidazole is removed from the purified protein solution by gel filtration or dialysis. A stabilizing agent, such as 15% (w/v) glycerol, may be included in the final buffer to maintain enzyme stability.[7]

Scytalone Dehydratase Activity Assay

The activity of scytalone dehydratase is typically measured using a spectrophotometric assay.

-

Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 20 mM TES buffer, pH 7.0) and the substrate, scytalone. Dimethyl sulfoxide (B87167) (DMSO) at a final concentration of 0.5% (v/v) is often included to ensure the solubility of scytalone and the inhibitors.

-

Enzyme Addition: The reaction is initiated by the addition of a known concentration of purified scytalone dehydratase.

-

Spectrophotometric Monitoring: The dehydration of scytalone to 1,3,8-trihydroxynaphthalene is monitored by measuring the decrease in absorbance at 282 nm over time using a UV-visible spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

Enzyme Inhibition Assay (Determination of Ki and IC50)

-

Inhibitor Preparation: this compound and its isomers are dissolved in DMSO to prepare stock solutions.

-

Assay Conditions: The scytalone dehydratase activity assay is performed as described above, with the inclusion of varying concentrations of the inhibitor in the reaction mixture.

-

Data Collection: Initial reaction rates are measured at each inhibitor concentration.

-

Data Analysis:

-

IC50 Determination: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics are measured at various substrate and inhibitor concentrations. The data are then fitted to the appropriate Michaelis-Menten equation for the determined inhibition model.

-

Experimental and Research Workflow

The following diagram outlines a typical workflow for the investigation of a fungicide's mode of action, using this compound as an example.

Conclusion and Future Directions

The molecular interaction of this compound with fungal scytalone dehydratase is a well-characterized example of targeted fungicide action. The high specificity and tight-binding inhibition make it an effective tool for controlling rice blast disease. However, the emergence of resistance through a single point mutation highlights the ongoing challenge in agrochemical development.

Future research in this area could focus on several key aspects:

-

Structure-Based Drug Design: The detailed structural information of the this compound-scytalone dehydratase complex can be leveraged to design novel inhibitors that are less susceptible to the Val75Met mutation.

-

Exploring Alternative Targets: Investigating other essential enzymes in the DHN-melanin pathway or other virulence-related pathways could lead to the development of fungicides with novel modes of action.

-

Synergistic Fungicide Combinations: Combining this compound with fungicides that have different modes of action could be an effective strategy to combat resistance and enhance overall disease control.

By continuing to unravel the intricate molecular details of fungicide-enzyme interactions, the scientific community can pave the way for the development of more durable and sustainable solutions for global food security.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound: the structural basis of tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. syngentaornamentals.co.uk [syngentaornamentals.co.uk]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

- 8. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

Systemic Uptake and Translocation of Carpropamid in Rice Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a systemic fungicide highly effective against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (formerly Pyricularia oryzae). Its efficacy is largely dependent on its ability to be absorbed by the rice plant and translocated to various tissues, providing protection from within. This technical guide provides a comprehensive overview of the systemic uptake, translocation, and distribution of this compound in rice plants, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Data on Uptake and Translocation

The systemic properties of this compound in rice have been investigated using radiolabeled [14C]this compound, allowing for precise tracking and quantification of the compound within the plant. The following tables summarize the key quantitative findings from these studies.

Table 1: Distribution of Radioactivity in 21-day-old Rice Seedlings Grown from Seeds Treated with [14C]this compound.[1]

| Plant Part | Percentage of Recovered Radioactivity (%) |

| Seed | Not specified |

| Root | Not specified |

| Shoot | Not specified |

| Total Recovery | 8.3% of applied radioactivity |

Note: The study highlights that only a fraction of the radioactivity applied to the seeds was recovered in the 21-day-old seedlings, suggesting potential binding to seed components or loss into the growth medium.[1]

Table 2: Distribution of Radioactivity in Leaves of 21-day-old Rice Seedlings Grown from [14C]this compound-treated Seeds.[1]

| Location in Leaf | Percentage of Radioactivity in Leaves (%) |

| Leaf Surface (exuded) | 27.2% |

| Internal Leaf Tissue | 72.8% |

This exudation of this compound onto the leaf surface is believed to contribute to its effectiveness as a fungal anti-penetrant.[1]

Table 3: Translocation and Metabolism of this compound in Rice Plants.[1]

| Application Method | Observation | Quantitative Data |

| Seed Treatment | Recovery of parent this compound in leaves | ~54% of radioactivity in leaves |

| Number of metabolites observed in leaves | At least seven | |

| Root Dipping (14-day-old seedlings) | Absorption and translocation | Rapid throughout the seedling |

| Foliar Application | Translocation beyond the application site | <2% of applied fungicide |

Translocation Pathway

Studies indicate that the translocation of this compound in rice is primarily apoplastic.[1] This means that after being absorbed by the roots, it moves upwards through the xylem, the plant's water-conducting tissue, along with the flow of water. This is consistent with the observation of uniform intra-laminar distribution as determined by autoradiography.[1]

Experimental Protocols

The study of this compound's systemic uptake and translocation in rice involves several key experimental techniques.

Radiolabeling and Application

This method is fundamental for tracing the movement and fate of the fungicide within the plant.

-

Radiolabeling : this compound is synthesized with a radioactive isotope, typically Carbon-14 ([14C]this compound), to allow for its detection and quantification.

-

Seed Treatment : Rice seeds are treated with a solution of [14C]this compound before germination and planting. This allows for the study of uptake from the seed and subsequent distribution in the growing seedling.

-

Root Dipping : The roots of young rice seedlings are immersed in a solution containing [14C]this compound for a defined period (e.g., 30 minutes) to study the rate and extent of root absorption and subsequent translocation.[1]

-

Foliar Application : A specific amount of [14C]this compound is applied directly to the leaf surface to assess the extent of foliar absorption and translocation away from the application site.

Quantification and Analysis of this compound Residues

To determine the concentration of this compound and its metabolites in different plant tissues, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a commonly used technique.

-

Sample Preparation (QuEChERS Method Adaptation) :

-

Homogenization : Representative samples of rice tissues (roots, stems, leaves, brown rice) are homogenized.

-

Extraction : The homogenized sample is extracted with a solvent such as acetone (B3395972) or acetonitrile.[2]

-

Liquid-Liquid Partitioning : The extract is diluted with saline water, and a solvent partition (e.g., with dichloromethane/n-hexane) is performed to separate this compound from the aqueous phase.[2]

-

Clean-up : Further purification is achieved using techniques like n-hexane/acetonitrile partition and Florisil column chromatography to remove interfering co-extractives.[2]

-

-

HPLC-MS/MS Analysis :

-

Chromatographic Separation : The purified extract is injected into an HPLC system equipped with a suitable column (e.g., octylsilyl or octadecylsilyl) to separate this compound from other compounds.

-

Detection and Quantification : A mass spectrometer is used for the detection and confirmation of this compound. The instrumental limit of quantitation (ILOQ) for this compound has been reported to be 2 ng, with a method limit of quantitation (MLOQ) of 0.02 mg/kg in various agricultural commodities.[2]

-

Visualization by Autoradiography

Autoradiography is a technique used to visualize the distribution of a radioactive substance within a biological sample.

-

Sample Preparation : After treatment with [14C]this compound, the whole rice seedling or specific plant parts are harvested, pressed, and dried.

-

Exposure : The dried plant material is placed in direct contact with X-ray film in a light-proof container. The radiation emitted from the [14C]this compound exposes the film.

-

Development : After a sufficient exposure time, the film is developed to reveal an image that shows the locations where the radioactive this compound has accumulated. This technique was used to determine the uniform intra-laminar distribution of this compound after root dipping.[1]

This compound-Induced Resistance Signaling

Beyond its direct fungicidal activity, this compound has been reported to stimulate host defense responses in rice, a phenomenon known as induced resistance.[3] While the specific signaling pathway for this compound is not fully elucidated, it is thought to be similar to other fungicides that induce Systemic Acquired Resistance (SAR). This typically involves the salicylic (B10762653) acid (SA) signaling pathway.

This induced resistance provides a secondary mode of action, enhancing the overall protective effect of this compound against rice blast. The activation of this pathway leads to the production of pathogenesis-related (PR) proteins, phytoalexins, and the lignification of cell walls, which create a more resistant state in the plant.[3]

Conclusion

This compound exhibits effective systemic properties in rice plants, characterized by ready absorption by the roots and apoplastic translocation to the shoots. A notable feature is its exudation onto the leaf surface, which enhances its protective action. While foliar uptake and translocation are limited, the root-systemic nature of this compound ensures its distribution throughout the plant, providing comprehensive protection against rice blast. Furthermore, its ability to induce systemic acquired resistance adds another layer to its mode of action. The experimental protocols outlined in this guide provide a framework for the continued study and understanding of this compound and other systemic fungicides in rice.

References

Carpropamid's Dual Role in Plant Protection: A Technical Guide to its Induction of Host Defense Mechanisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carpropamid is a well-established fungicide primarily used for the control of rice blast disease, caused by the fungus Magnaporthe oryzae (syn. Pyricularia oryzae). Its principal mode of action is the inhibition of melanin (B1238610) biosynthesis in the fungus, a critical process for successful host penetration.[1][2][3] However, extensive research has revealed a second, equally important function: the induction of the plant's own defense mechanisms.[4][5] This technical guide provides an in-depth examination of this secondary action, detailing the specific defense responses elicited, the signaling pathways involved, and the quantitative effects on disease resistance. By functioning as both a direct antifungal agent and a plant defense activator, this compound offers a robust and multi-faceted approach to disease management. This document synthesizes key findings, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the underlying biological processes to support further research and development in this area.

Introduction to this compound's Dual-Action Mechanism

This compound [(1RS,3SR)-2, 2-dichloro-N-[(R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide] is a systemic fungicide belonging to the group of melanin biosynthesis inhibitors-dehydratase (MBI-D).[1][6]

Primary Mode of Action: Melanin Biosynthesis Inhibition

This compound's direct antifungal activity stems from its potent inhibition of scytalone (B1230633) dehydratase (SDH), a key enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway of pathogenic fungi.[2][3][7] Melanin is essential for the structural integrity and turgor pressure of the appressorium, a specialized infection structure the fungus uses to mechanically penetrate the plant cuticle.[8] By blocking this pathway, this compound prevents the formation of melanized appressoria, thus halting the infection process before it can begin.[4]

Secondary Mode of Action: Induction of Plant Defense

Beyond its direct action on the pathogen, this compound primes the plant's innate immune system, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[4][5] This induced resistance is characterized by a series of coordinated cellular responses that inhibit fungal growth after penetration has occurred. The key defense responses include the lignification of infected cells and the accumulation of antimicrobial phytoalexins.[4] This secondary action is crucial because it remains effective even if the primary MBI action is bypassed.

This compound-Induced Plant Defense Responses